molecular formula C16H14ClN5O2 B7439293 (2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide

(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide

Katalognummer B7439293
Molekulargewicht: 343.77 g/mol
InChI-Schlüssel: MUBWBOMSHBJLDV-ARLHGKGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "TAK-659" and belongs to the class of drugs known as protein kinase inhibitors.

Wissenschaftliche Forschungsanwendungen

TAK-659 has shown potential as a therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and proliferation. TAK-659 has also shown promising results in preclinical studies as a treatment for chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma.

Wirkmechanismus

TAK-659 inhibits the activity of protein kinases by binding to their active sites and preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. TAK-659 also modulates the activity of immune cells by inhibiting the production of pro-inflammatory cytokines and reducing the activation of T-cells and B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of immune cell activity, and reduction of pro-inflammatory cytokine production. These effects have been observed in both in vitro and in vivo studies and suggest that TAK-659 has potential as a therapeutic agent for the treatment of cancer and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its specificity for protein kinases, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the efficacy of TAK-659 may be limited by the development of resistance in cancer cells.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of TAK-659 in combination with other therapeutic agents to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to explore the potential applications of TAK-659 in other diseases, such as rheumatoid arthritis and lupus.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 2-chlorobenzoyl chloride with N-phenyl-(2H-tetrazol-5-yl)methanamine followed by the addition of (R)-2-hydroxy-N-(1-phenylpropan-2-yl)propanamide. The reaction is carried out in the presence of a base and a solvent, and the final product is obtained after purification by column chromatography.

Eigenschaften

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c17-12-9-5-4-8-11(12)14(23)16(24)18-13(15-19-21-22-20-15)10-6-2-1-3-7-10/h1-9,13-14,23H,(H,18,24)(H,19,20,21,22)/t13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBWBOMSHBJLDV-ARLHGKGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NNN=N2)NC(=O)C(C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=NNN=N2)NC(=O)[C@@H](C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.